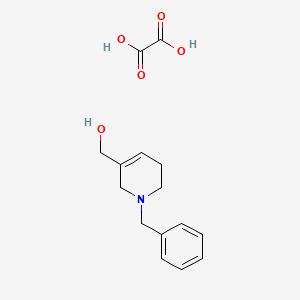
(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a tetrahydropyridine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxyformate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Carboxyformate Formation: The final step involves the esterification of the hydroxymethyl group with formic acid or its derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxymethyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 1-Benzyl-5-(carboxyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate.
Reduction: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Similar in structure but contains a triazole ring instead of a tetrahydropyridine ring.
1-Benzyl-5-hydroxymethyl-1H-imidazole: Contains an imidazole ring and is used in similar applications.
Uniqueness: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)methanol;oxalic acid |
InChI |
InChI=1S/C13H17NO.C2H2O4/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;3-1(4)2(5)6/h1-3,5-7,15H,4,8-11H2;(H,3,4)(H,5,6) |
InChI Key |
RDLJNYLRMLEFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)CO)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















